molecular formula C17H27NO3S B11482899 1-{[4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]sulfonyl}piperidine

1-{[4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]sulfonyl}piperidine

Cat. No.: B11482899
M. Wt: 325.5 g/mol
InChI Key: IZYKZAIGHKEOSB-UHFFFAOYSA-N
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Description

1-[4-Ethoxy-2-Methyl-5-(Propan-2-yl)Benzenesulfonyl]Piperidine is a complex organic compound characterized by its unique structure, which includes a piperidine ring attached to a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Ethoxy-2-Methyl-5-(Propan-2-yl)Benzenesulfonyl]Piperidine typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride derivative. This intermediate is then reacted with piperidine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-Ethoxy-2-Methyl-5-(Propan-2-yl)Benzenesulfonyl]Piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfoxides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-Ethoxy-2-Methyl-5-(Propan-2-yl)Benzenesulfonyl]Piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-Ethoxy-2-Methyl-5-(Propan-2-yl)Benzenesulfonyl]Piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[4-Methoxy-2-Methyl-5-(Propan-2-yl)Benzenesulfonyl]Piperidine
  • 1-[4-Ethoxy-2-Methyl-5-(Propan-2-yl)Benzenesulfonyl]Morpholine

Uniqueness: 1-[4-Ethoxy-2-Methyl-5-(Propan-2-yl)Benzenesulfonyl]Piperidine is unique due to its specific structural features, such as the ethoxy group and the piperidine ring. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H27NO3S

Molecular Weight

325.5 g/mol

IUPAC Name

1-(4-ethoxy-2-methyl-5-propan-2-ylphenyl)sulfonylpiperidine

InChI

InChI=1S/C17H27NO3S/c1-5-21-16-11-14(4)17(12-15(16)13(2)3)22(19,20)18-9-7-6-8-10-18/h11-13H,5-10H2,1-4H3

InChI Key

IZYKZAIGHKEOSB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCCCC2)C(C)C

Origin of Product

United States

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